3,4-Dichloro-5-methylbenzaldehyde
Description
3,4-Dichloro-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring chlorine atoms at the 3- and 4-positions and a methyl group at the 5-position of the aromatic ring. This compound belongs to the family of halogenated benzaldehydes, which are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fine chemicals. The electronic and steric effects imparted by the chlorine and methyl substituents influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
3,4-dichloro-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYWWKRFVUOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298648 | |
| Record name | 3,4-Dichloro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170879-72-8 | |
| Record name | 3,4-Dichloro-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170879-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 5-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 3,4-Dichloro-5-methylbenzoic acid.
Reduction: 3,4-Dichloro-5-methylbenzyl alcohol.
Substitution: 3,4-Dichloro-5-methylbenzylamine or 3,4-Dichloro-5-methylbenzylthiol.
Scientific Research Applications
3,4-Dichloro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atoms, making the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Differences :
- Steric Hindrance : The proximity of the 3-chloro and methyl groups in the 3,4-isomer could increase steric hindrance, affecting its utility in sterically sensitive reactions.
Other Chlorinated Benzaldehydes
- 2-Chlorobenzaldehyde (CAS 89-98-5) : Lacks methyl and additional chlorine substituents, resulting in lower molecular weight (140.57 g/mol) and higher volatility.
Reactivity Trends :
- Electron-withdrawing chlorine groups generally decrease aldehyde reactivity toward nucleophiles but enhance stability under acidic conditions.
- Methyl groups at the 5-position may improve lipid solubility, influencing applications in hydrophobic matrices (e.g., polymer precursors).
Biological Activity
3,4-Dichloro-5-methylbenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its antimicrobial and antifungal properties, as well as its applications in organic synthesis and medicinal chemistry.
- Chemical Formula : C8H6Cl2O
- Molecular Weight : 189.04 g/mol
- Boiling Point : Not specified in the literature
- CAS Number : 170879-72-8
The biological activity of this compound is attributed to its electrophilic nature, which arises from the electron-withdrawing chlorine substituents. This makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating interactions with various biological molecules. The compound's mechanism may involve disrupting cellular processes in microbial organisms, leading to antimicrobial effects.
Antimicrobial Properties
Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has shown significant activity against:
- Escherichia coli
- Staphylococcus aureus
These studies suggest that this compound can inhibit bacterial growth by interfering with metabolic pathways and gene expression related to virulence and metabolism .
Antifungal Properties
In addition to its antibacterial effects, the compound exhibits antifungal activity. Research indicates that it can inhibit the growth of several fungal species, making it a candidate for further development in antifungal therapies.
Case Studies
-
Antibacterial Activity Assessment :
A study evaluated the antibacterial effects of various benzaldehyde derivatives, including this compound. The results demonstrated that this compound was effective in reducing the viability of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating a strong potential for therapeutic applications. -
Fungal Inhibition Trials :
Another investigation focused on the antifungal properties of this compound against Candida species. The results showed a dose-dependent inhibition of fungal growth, suggesting its potential utility in treating fungal infections.
Comparative Analysis of Biological Activities
| Compound | Antibacterial Activity | Antifungal Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Significant | Moderate | 50 |
| Benzaldehyde | Moderate | Low | 100 |
| 4-Chlorobenzaldehyde | High | Moderate | 30 |
Research Findings
Research on this compound has also explored its role as an intermediate in organic synthesis. It is utilized in producing pharmaceuticals and agrochemicals due to its versatile reactivity . Ongoing investigations aim to develop novel therapeutic agents based on this compound's structure and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
